3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide
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Overview
Description
Benzothiophene derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized using coupling reactions and electrophilic cyclization reactions .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves the use of coupling reactions and electrophilic cyclization reactions . For example, a novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans was developed .Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be complex, with various substituents attached to the benzothiophene core. The exact structure would depend on the specific substituents present .Chemical Reactions Analysis
Benzothiophene derivatives can undergo various chemical reactions, including photoinduced 6π-electrocyclization to form naphtho[1,2-b]benzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can vary greatly depending on their specific structure. For example, ethyl 3-(furan-2-yl)propionate, a related compound, has a molecular weight of 168.19, a refractive index of 1.459, and a boiling point of 212 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is involved in the synthesis of heterocyclic compounds which are critical in the development of pharmaceuticals and materials science. For example, it has been used in the synthesis of furan derivatives and enamino ketones through reactions with dibenzoylacetylene in the presence of triphenylphosphine, showcasing its utility in producing structurally diverse heterocycles (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002). Additionally, it has facilitated the synthesis of 1,4-benzothiazinones, highlighting its role in generating compounds with potential biological activities (Stepanova, Dmitriev, & Maslivets, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The compound’s action on the 5-HT1A receptors can lead to changes in various physiological functions regulated by serotonin. This includes potential effects on mood, appetite, and sleep . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-9-12(17(20)19-10-14-4-3-7-21-14)8-13-11-22-16-6-2-1-5-15(13)16/h1-8,11H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBYCUGXKOYBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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